(1E)-N-Butyl-5-methylhex-4-en-1-imine
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Overview
Description
(1E)-N-Butyl-5-methylhex-4-en-1-imine is an organic compound with a unique structure that includes a butyl group, a methyl group, and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-5-methylhex-4-en-1-imine typically involves the reaction of 5-methylhex-4-en-1-one with butylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Butyl-5-methylhex-4-en-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
(1E)-N-Butyl-5-methylhex-4-en-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N-Butyl-5-methylhex-4-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-Butyl-5-methylhex-4-en-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-N-Butyl-5-methylhex-4-en-1-oxime: Contains an oxime group instead of an imine.
(1E)-N-Butyl-5-methylhex-4-en-1-nitrile: Contains a nitrile group instead of an imine.
Uniqueness
(1E)-N-Butyl-5-methylhex-4-en-1-imine is unique due to its specific imine functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88015-34-3 |
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Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-butyl-5-methylhex-4-en-1-imine |
InChI |
InChI=1S/C11H21N/c1-4-5-9-12-10-7-6-8-11(2)3/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
FKTAJELAOKRODO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CCCC=C(C)C |
Origin of Product |
United States |
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